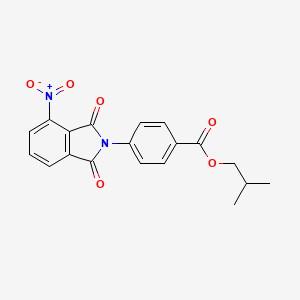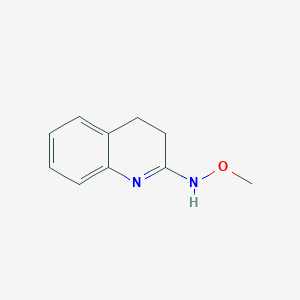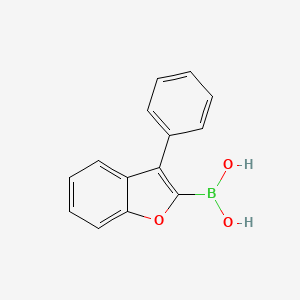
2-methylpropyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropyl 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is a complex organic compound that features a benzoate ester linked to a nitro-substituted isoindoline-1,3-dione
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate typically involves the esterification of 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropyl 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The isoindoline-1,3-dione moiety can be oxidized to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Reduction: 2-Methylpropyl 4-(4-amino-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate.
Substitution: 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid.
Oxidation: Various oxidized derivatives of the isoindoline-1,3-dione moiety.
Aplicaciones Científicas De Investigación
2-Methylpropyl 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-methylpropyl 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoindoline-1,3-dione moiety can also participate in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid: Similar structure but lacks the ester group.
4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl benzoate: Similar structure but with a different ester group.
4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a benzoate ester.
Uniqueness
2-Methylpropyl 4-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and interaction with biological targets. The presence of the 2-methylpropyl group can also affect the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Propiedades
Fórmula molecular |
C19H16N2O6 |
|---|---|
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
2-methylpropyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C19H16N2O6/c1-11(2)10-27-19(24)12-6-8-13(9-7-12)20-17(22)14-4-3-5-15(21(25)26)16(14)18(20)23/h3-9,11H,10H2,1-2H3 |
Clave InChI |
AYELWWYGLBOKLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2,2,2-Trichloro-1-(1,2-dihydroacenaphthylen-5-yl)ethyl]-1,2-dihydroacenaphthylene](/img/structure/B11709942.png)
![8-bromo-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11709945.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11709953.png)

![(1Z)-Bis({5-[(4-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazol-4-YL})diazen-1-ium-1-olate](/img/structure/B11709962.png)
![4-[(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-hydrazonomethyl]-2-nitro-phenol](/img/structure/B11709963.png)
![2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B11709972.png)
![Methyl 2-{[(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11709977.png)
![ethyl 4-(5-{(1Z)-2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B11709979.png)

![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B11709996.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709998.png)
![8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl benzoate](/img/structure/B11710003.png)

